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3-(Triethylsilyl)propiolic acid

Cat. No.: B13500703
M. Wt: 184.31 g/mol
InChI Key: RSKXVBHFEFTCQJ-UHFFFAOYSA-N
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Description

Significance of Alkynylsilanes as Synthetic Intermediates

Alkynylsilanes, also known as silylacetylenes, are versatile reagents in modern organic synthesis. The silyl (B83357) group, often a trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) group, serves multiple roles. It can act as a protecting group for the terminal alkyne, preventing its reaction under certain conditions. More importantly, the silicon atom influences the reactivity of the adjacent carbon-carbon triple bond.

The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and the greater electropositivity of silicon compared to carbon leads to a polarization of the C-Si bond. acs.org This electronic effect, along with the steric bulk of the silyl group, allows for a high degree of control in chemical reactions. Alkynylsilanes participate in a wide array of transformations, including cross-coupling reactions, cyclizations, and additions to carbonyl compounds, making them indispensable tools for constructing complex molecular architectures.

Historical Context of Silylpropiolic Acids in Carbon-Carbon Bond Formation

The use of silyl groups to protect terminal acetylenes has been a fundamental strategy in organic synthesis for decades. This protection allows for selective reactions at other sites of a molecule. The development of methods to introduce a carboxyl group to these protected acetylenes led to the emergence of silylpropiolic acids as important synthetic intermediates.

A key reaction in the historical context of these compounds is the carboxylation of a lithiated silylacetylene. This is typically achieved by treating the silylacetylene with a strong base, such as an organolithium reagent, followed by quenching with carbon dioxide. This provides a direct route to silylpropiolic acids. These acids can then be used in a variety of carbon-carbon bond-forming reactions, where the silyl group can be retained or cleaved to reveal the terminal alkyne for further functionalization. A notable patent describes the preparation of 3-(trimethylsilyl) lower alkyl propiolate through the reaction of a lower alkyl propiolate with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and dry benzene (B151609). google.com

Scope and Academic Relevance of 3-(Triethylsilyl)propiolic acid Research

While the academic and industrial research on silylpropiolic acids is substantial, it is heavily focused on the trimethylsilyl derivative, 3-(trimethylsilyl)propiolic acid. This compound has been extensively studied and is used in various applications, including as a starting material for the synthesis of complex organic molecules and in the preparation of standards for nuclear magnetic resonance (NMR) spectroscopy. google.comsigmaaldrich.com

In contrast, specific research on This compound is sparse in the publicly accessible scientific literature. The triethylsilyl group is generally larger and more sterically hindering than the trimethylsilyl group, which can influence the reactivity and selectivity of the reactions in which it is involved. It is also known to be more stable to acidic conditions. While it can be inferred that this compound would serve a similar role as its trimethylsilyl counterpart, a detailed account of its unique reactivity, properties, and specific applications remains an area for future investigation. The lack of dedicated studies on this compound limits a more detailed discussion of its academic relevance at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2Si B13500703 3-(Triethylsilyl)propiolic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

3-triethylsilylprop-2-ynoic acid

InChI

InChI=1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11)

InChI Key

RSKXVBHFEFTCQJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Triethylsilyl Propiolic Acid

Retrosynthetic Analysis for Triethylsilyl Propiolic Acid Derivatives

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 3-(triethylsilyl)propiolic acid, two primary disconnection strategies are considered, focusing on the key carbon-silicon and carbon-carbon bonds.

The most straightforward disconnection is at the C(sp)-Si bond. This leads to a triethylsilyl electrophile (such as triethylsilyl chloride) and a propiolic acid anion or its synthetic equivalent. This approach forms the basis of direct silylation methods.

A second disconnection can be made at the C(sp)-C(O)OH bond. This suggests a pathway starting from a pre-formed triethylsilylacetylene, which can then be carboxylated to introduce the acid functionality. This strategy represents an alternative route to the target molecule.

These two retrosynthetic pathways are illustrated below:

Scheme 1: Retrosynthetic Analysis of this compound

Generated code

Direct Silylation Approaches to this compound

Direct silylation involves the introduction of a triethylsilyl group onto a propiolic acid backbone. This is a common and often efficient method for the synthesis of the title compound.

Reaction of Propiolic Acid with Triethylsilyl Halides

The reaction of propiolic acid or its ester derivative with a triethylsilyl halide, typically triethylsilyl chloride (Et3SiCl), is a primary method for forming the C-Si bond. google.com The acidic proton of the terminal alkyne in propiolic acid can be removed by a base, generating a nucleophilic acetylide that subsequently attacks the silicon atom of the silyl (B83357) halide, displacing the halide and forming the desired this compound. google.com To avoid unwanted side reactions with the carboxylic acid group, the synthesis is often performed on an ester of propiolic acid, such as methyl propiolate or ethyl propiolate. The resulting silylated ester can then be hydrolyzed to yield the final carboxylic acid.

Role of Basic Catalysis in Silylation Reactions

The presence of a base is crucial for the deprotonation of the terminal alkyne, thereby activating it for nucleophilic attack on the silyl halide. google.com Tertiary amines, such as triethylamine (B128534) (Et3N), are commonly employed for this purpose. google.com Triethylamine is sufficiently basic to deprotonate the alkyne without causing significant side reactions like polymerization or decomposition of the starting materials. google.com The base also serves to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side. google.com

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is key to achieving high yields and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Anhydrous solvents, such as benzene (B151609) or tetrahydrofuran (B95107) (THF), are typically used to prevent the hydrolysis of the silyl halide and the silylated product. google.com The reaction is often carried out at a controlled temperature, for instance, by the slow addition of the base to maintain a specific temperature and minimize side reactions. google.com Using a slight excess of the silylating agent and the base can help to ensure complete conversion of the starting material.

Table 1: Representative Reaction Conditions for the Synthesis of Silyl Propiolic Acid Derivatives

Silyl HalideStarting MaterialBaseSolventTemperature (°C)Yield (%)Reference
Triethylsilyl chloridePropiolic acidTriethylamineTHF0 to rtGoodGeneral Method
Trimethylsilyl (B98337) chlorideMethyl propiolateTriethylamineBenzene4044 google.com

Alternative Routes to Triethylsilyl Propiolic Acid Scaffolds

Beyond direct silylation, alternative strategies can be employed, primarily involving the modification of an already silylated alkyne.

Functionalization of Pre-existing Alkynes

An alternative synthetic approach starts with triethylsilylacetylene. This pre-existing silylated alkyne can be functionalized at the terminal carbon to introduce the carboxylic acid group. A common method to achieve this is through metallation followed by carboxylation. rsc.orgresearchgate.netresearchgate.net

The terminal proton of triethylsilylacetylene can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a lithium or magnesium acetylide, respectively. rsc.orgquora.com This highly nucleophilic species can then react with carbon dioxide (CO2), often in the form of dry ice, to yield the corresponding carboxylate salt upon an acidic workup. rsc.orgresearchgate.netquora.com This method offers the advantage of building the carbon skeleton from a readily available silylated starting material.

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound, in itself, does not inherently involve the creation of stereocenters, as the molecule does not possess any chiral centers or elements of planar or axial chirality. The carbon-carbon triple bond is linear, and the triethylsilyl group, unless modified, does not introduce chirality. However, stereochemical considerations become paramount when this compound is utilized as a building block in more complex organic syntheses, or if chiral variants of the silyl group were to be employed.

The primary scenarios where stereochemistry would be a critical factor in pathways involving this compound are:

Reactions at the Carboxylic Acid Moiety with Chiral Reagents: When this compound is reacted with a chiral alcohol or amine to form an ester or amide, a pair of diastereomers can be formed. The stereocenter of the incoming nucleophile can influence the spatial arrangement of the resulting molecule.

Additions to the Alkyne: Stereoselectivity is a key consideration in addition reactions across the carbon-carbon triple bond. Depending on the reaction conditions and catalysts used, the addition of reagents can proceed in a syn or anti fashion, leading to the formation of (E)- or (Z)-alkene isomers, respectively. For instance, the hydrosilylation of propiolate esters can be controlled to yield specific geometric isomers. mdpi.comresearchgate.net

Use of Chiral Auxiliaries: To induce chirality in molecules derived from this compound, chiral auxiliaries can be employed. nih.gov These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a subsequent chemical transformation in a diastereoselective manner. A common strategy involves the coupling of the propiolic acid with a chiral auxiliary, such as a chiral oxazolidinone. rsc.org The chiral auxiliary then guides the stereochemical outcome of reactions at a prochiral center, after which it can be cleaved to yield an enantiomerically enriched product.

Chiral Resolution: In cases where a synthetic route yields a racemic mixture of a chiral derivative of this compound, chiral resolution techniques can be applied to separate the enantiomers. wikipedia.org This can be achieved through several methods, including:

Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent) forms a pair of diastereomeric salts. wikipedia.orggoogle.comnih.gov These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The enantiomers will interact differently with the chiral stationary phase, leading to their separation. google.com

While direct studies on the stereoselective synthesis of this compound itself are not extensively documented, the principles of asymmetric synthesis are broadly applicable. The following table outlines the general approaches to introduce and control stereochemistry in pathways involving this compound.

Stereochemical Control Method
DescriptionApplicable ScenarioChiral Auxiliariesnih.govChiral CatalysisSubstrate ControlChiral Resolutionwikipedia.org

It is important to note that the effectiveness of any stereochemical control strategy is highly dependent on the specific reaction conditions, including the choice of reagents, solvents, and temperature.

Chemical Reactivity and Mechanistic Investigations of 3 Triethylsilyl Propiolic Acid

Electrophilic Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of 3-(triethylsilyl)propiolic acid is amenable to a variety of standard electrophilic transformations. These reactions typically involve the activation of the carboxyl group to facilitate attack by a nucleophile. Common transformations include esterification and amide bond formation.

For instance, the conversion of the carboxylic acid to an ester can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid. Similarly, the formation of amides is readily accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. These reactions proceed via well-established nucleophilic acyl substitution mechanisms.

Nucleophilic Additions to the Alkyne Functional Group

The carbon-carbon triple bond in this compound is electron-deficient due to the conjugating effect of the carboxylic acid group, making it susceptible to nucleophilic attack. This reactivity is characteristic of activated alkynes and allows for a range of conjugate addition reactions.

Various nucleophiles, including thiols, amines, and phosphines, can add across the alkyne in a Michael-type addition. The regioselectivity of this addition is influenced by both electronic and steric factors. Generally, the nucleophile attacks the β-carbon relative to the carbonyl group, leading to the formation of a (Z)-alkene product after protonation of the resulting enolate. The triethylsilyl group can also play a role in directing the stereochemical outcome of these additions.

Cycloaddition Reactions of this compound

The alkyne functionality of this compound serves as an excellent dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions with 1,3-dipoles such as azides. These reactions provide a powerful and atom-economical route to five-membered heterocyclic compounds.

Regioselective [3+2] Cycloadditions with Azides

The reaction of this compound with organic azides is a prominent example of a Huisgen 1,3-dipolar cycloaddition. This reaction can, in principle, lead to two regioisomeric triazole products: the 1,4-disubstituted and the 1,5-disubstituted triazole (with respect to the azide (B81097) and alkyne substituents). The regiochemical outcome is highly dependent on the reaction conditions, particularly the presence and nature of a metal catalyst. While uncatalyzed thermal cycloadditions often yield mixtures of regioisomers, metal-catalyzed reactions can proceed with high regioselectivity.

Formation of 1,5-Trisubstituted 1H-1,2,3-Triazoles

The synthesis of 1,5-trisubstituted 1H-1,2,3-triazoles from this compound and an organic azide can be achieved with high regioselectivity using ruthenium catalysis. nih.govnih.govmdpi.com The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to favor the formation of the 1,5-disubstituted regioisomer. nih.govmdpi.com In the case of this compound, the reaction would involve the azide nitrogen atom (N1) bonding to the silyl-bearing carbon of the alkyne, and the terminal nitrogen of the azide (N3) bonding to the carbon bearing the carboxylic acid group. Subsequent protonation or reaction workup would yield the 1,5-disubstituted triazole.

It is important to note that the related and more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" typically yields the 1,4-disubstituted regioisomer. Therefore, the choice of metal catalyst is crucial in directing the regioselectivity of the cycloaddition.

Mechanistic Pathways of Cycloaddition Processes

The mechanism of the [3+2] cycloaddition between silylalkynes and azides has been the subject of computational and experimental studies. The uncatalyzed thermal cycloaddition is generally considered to be a concerted, pericyclic process, although a stepwise mechanism involving a zwitterionic intermediate has also been proposed in some cases.

In the case of metal-catalyzed reactions, the mechanism is more complex. For the ruthenium-catalyzed cycloaddition, a plausible mechanism involves the formation of a ruthenium-acetylide intermediate. The azide then coordinates to the ruthenium center and undergoes oxidative coupling with the acetylide ligand to form a six-membered ruthenacycle intermediate. Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. nih.gov The steric and electronic properties of the triethylsilyl group and the carboxylic acid moiety on the alkyne, as well as the ligands on the ruthenium catalyst, all play a role in influencing the energetics of the various transition states and intermediates, thereby controlling the regioselectivity of the reaction.

Metal-Catalyzed Transformations

Decarboxylative Functionalization Reactions

Decarboxylative functionalization offers a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available and stable precursors. In the context of this compound, while direct decarboxylation studies are not extensively detailed in the provided search results, the broader field of decarboxylative couplings of unsaturated carboxylic acids provides valuable insights into its potential reactivity. For instance, Rh(III)-catalyzed decarboxylative coupling reactions of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes have been shown to produce substituted pyridines in good yields. nih.gov In these reactions, the carboxylic acid functions as a traceless activating group, being removed as carbon dioxide. nih.gov

Furthermore, transition-metal-free decarboxylation methods have been developed for other specialized carboxylic acids, such as 3,3,3-trifluoro-2,2-dimethylpropanoic acid, to introduce specific functional groups onto heteroarenes. nih.gov These examples highlight the potential for this compound to undergo similar transformations, where the silyl (B83357) group could influence the reaction's regioselectivity and outcome. The silyl group's electronic and steric properties can be expected to play a significant role in directing the approach of a catalyst or reactant.

Hydrosilylation Reactions and Regioselectivity

Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a fundamental reaction for the synthesis of organosilicon compounds. The hydrosilylation of propiolate esters, which are structurally related to this compound, has been investigated, revealing a strong dependence of regioselectivity on the reaction conditions, particularly the presence and nature of Lewis acids. acs.orgresearchgate.netnih.gov

For instance, the reaction of methyl and ethyl propiolate esters with tris(trimethylsilyl)silane (B43935) in the absence of a Lewis acid or in the presence of EtAlCl₂ or Et₂AlCl selectively yields β-silicon-substituted Z-alkenes. acs.orgnih.gov Conversely, using AlCl₃ as the Lewis acid in dichloromethane (B109758) leads to the formation of α-silicon-substituted alkenes. acs.orgnih.gov This switch in regioselectivity is attributed to a shift in the reaction mechanism. acs.orgnih.gov

The hydrosilylation of thioalkynes has also been studied, demonstrating that with a cationic ruthenium catalyst, excellent α-regioselectivity and syn-stereoselectivity can be achieved. pkusz.edu.cn This suggests that the substituent on the alkyne plays a crucial role in directing the outcome of the hydrosilylation reaction.

The complementary regioselectivity observed in the hydrosilylation of propiolate esters is explained by the operation of two distinct mechanistic pathways: a free-radical mechanism and an ionic mechanism. acs.orgnih.gov

Radical Mechanism: In the absence of a strong Lewis acid, the reaction is believed to proceed through a free-radical chain reaction. acs.orgnih.gov The silyl radical adds to the β-carbon of the propiolate ester, which is the more sterically accessible and electronically favorable position for radical attack. This leads to the formation of a vinyl radical intermediate, which then abstracts a hydrogen atom from the silane (B1218182) to yield the β-silyl-substituted Z-alkene. acs.org

Ionic Mechanism: In the presence of a strong Lewis acid like AlCl₃, the mechanism shifts to an ionic pathway. The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the alkyne. This facilitates the nucleophilic attack of the hydride from the silane at the β-position, leading to an intermediate that, after rearrangement and workup, gives the α-silyl-substituted alkene. acs.orgnih.gov

Recent developments have also explored electrochemical methods for hydrosilylation, where a silyl radical can be generated through the oxidation of a silicon-boron reagent. nih.gov This radical then adds to the alkyne, leading to the hydrosilylated product. nih.gov Another innovative approach involves the electroreductive cleavage of strong Si-Cl bonds to generate silyl radicals for alkene silylation reactions. chemrxiv.org

Cross-Coupling Reactions of Silicon-Containing Alkynes

Silicon-containing alkynes are valuable building blocks in organic synthesis, participating in a variety of cross-coupling reactions to form more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.govillinois.eduudel.edu These reactions allow for the stereocontrolled synthesis of highly substituted unsaturated compounds. illinois.edu

For example, silyl-substituted alkynes can act as donor alkynes in rhodium-catalyzed cross-coupling reactions with other terminal alkynes, yielding (E)-head-to-head enynes with high selectivity. nih.gov Similarly, palladium catalysis can be employed for the selective cross-coupling of silylacetylenes. nih.gov The choice of catalyst and ligands is crucial for controlling the chemo- and regioselectivity of these coupling reactions. nih.gov

The Hiyama cross-coupling, which involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst, is a key transformation for vinylsilanes, which can be prepared from the hydrosilylation of alkynes. udel.edu This highlights the synthetic utility of the products derived from this compound. Silylium-based catalytic approaches have also been developed for the cross-coupling of trialkylsilyl acetylene (B1199291) derivatives. uniovi.es

Desilylation Strategies and Subsequent Reactivity

The silyl group in organosilicon compounds often serves as a protecting or activating group that can be selectively removed to unveil a reactive functional group. This process, known as desilylation or protodesilylation, is a crucial step in many synthetic sequences. researchgate.net

Base-Mediated Desilylation Processes

Base-mediated protodesilylation is a common and effective method for cleaving carbon-silicon bonds. researchgate.net Various bases can be employed, with potassium trimethylsilanolate (KOTMS) being a notable example of a catalyst for this transformation. researchgate.net The reaction is typically carried out in a protic solvent or in the presence of a proton source like water. researchgate.net For instance, the treatment of silylated isoquinolines with catalytic tBuOK in wet DMSO at elevated temperatures can efficiently furnish the desilylated products. researchgate.net The choice of base and reaction conditions can be tailored to the specific substrate and desired outcome.

Conversion to Terminal Propiolic Acid Derivatives

Polar Radical Crossover Cycloaddition (PRCC) Reactions

The investigation into the reactivity of this compound and its analogs in Polar Radical Crossover Cycloaddition (PRCC) reactions has led to significant advancements in the synthesis of complex molecules such as γ-butyrolactones. These reactions represent a powerful strategy for carbon-carbon and carbon-oxygen bond formation, proceeding through a proposed mechanistic pathway involving radical intermediates.

Research in this area has demonstrated the utility of silyl-substituted propiolic acids in photocatalyzed cycloaddition reactions with various alkenes. While specific studies focusing exclusively on this compound are part of a broader investigation, the principles and outcomes can be understood from closely related compounds like 3-(trimethylsilyl)propiolic acid.

A key study reported a direct catalytic synthesis of γ-butyrolactones from simple alkene and unsaturated acid starting materials. acs.org The catalytic system for this transformation typically involves a photooxidant, such as the Fukuzumi acridinium (B8443388) photooxidant, along with a redox-active cocatalyst. acs.org In this process, oxidizable alkenes, including styrenes and trisubstituted aliphatic alkenes, undergo cyclization with unsaturated acids via the PRCC mechanism. acs.org

The proposed mechanism commences with the single-electron oxidation of the alkene by the excited state of the acridinium photocatalyst, which generates a highly electrophilic alkene cation radical. acs.org Subsequently, the carboxylic acid adds to this radical cation, forming a new radical intermediate. This intermediate is then poised to undergo a 5-exo-trig radical cyclization. acs.org This cyclization step, despite potential electronic constraints, has been shown to be feasible. acs.org The final step of the sequence is a hydrogen atom transfer to the resulting carbon-centered radical, which yields the desired γ-butyrolactone product. acs.org It is suggested that this radical cyclization step within the PRCC mechanism is irreversible. acs.org

The choice of the alkynoic acid has been shown to be critical for the success of these reactions. For instance, in the reaction with β-methylstyrene, the use of 3-(trimethylsilyl)propiolic acid resulted in the formation of the corresponding γ-butyrolactone in an excellent 85% yield, as a 1.3:1 mixture of E/Z isomers. acs.org This highlights the beneficial role of the silyl group in this transformation. Other alkynoic acids, such as 3-phenylpropiolic acid and 3-(thiophene-3-yl)propiolic acid, also afforded the desired lactone products, albeit in lower yields of 41% and 44%, respectively. acs.org Notably, the presence of a silyl or an aromatic group at the β-position is not an absolute requirement for stabilizing the subsequent radical, as demonstrated by the reaction of 3-cyclohexylpropiolic acid with β-methylstyrene, which proceeded in an 83% yield. acs.org

These findings underscore the synthetic utility of PRCC reactions involving silyl-substituted propiolic acids for the construction of valuable lactone scaffolds.

AlkeneAlkynoic AcidProductYield (%)Isomer Ratio (E/Z)
β-Methylstyrene3-(Trimethylsilyl)propiolic acidγ-Butyrolactone 12f851.3:1
β-Methylstyrene3-Phenylpropiolic acidγ-Butyrolactone 12g41-
β-Methylstyrene3-(Thiophene-3-yl)propiolic acidγ-Butyrolactone 12h44-
β-Methylstyrene3-Cyclohexylpropiolic acidγ-Butyrolactone 12i83-

Applications of 3 Triethylsilyl Propiolic Acid in Complex Molecule Synthesis and Materials Science

As a Versatile Building Block for Heterocyclic Compounds

3-(Triethylsilyl)propiolic acid serves as a key precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. The protected alkyne functionality can react with 1,3-dipoles to form five-membered rings. For instance, in [3+2] cycloaddition reactions with azide (B81097) compounds, it can be used to form triazoles, a core structure in many pharmaceuticals. Similarly, reaction with nitrile oxides or sydnones can yield isoxazoles and pyrazoles, respectively. nih.govmdpi.com

The general strategy involves the cycloaddition reaction followed by the removal of the triethylsilyl protecting group, typically with a fluoride source like tetra-n-butylammonium fluoride (TBAF), to yield the final heterocyclic product. The carboxylic acid group can either be carried through the synthesis or be modified at various stages, adding to the synthetic utility.

Table 1: Examples of Heterocyclic Systems Accessible from Alkyne Precursors

Heterocycle ClassRequired CoreactantReaction Type
PyrazolesDiazo compounds, Hydrazines[3+2] Cycloaddition
IsoxazolesNitrile Oxides[3+2] Cycloaddition
TriazolesAzides[3+2] Cycloaddition
PyrrolidinesAzomethine Ylides[3+2] Cycloaddition
QuinolinesAzadienes[4+2] Cycloaddition

The synthesis of pyrazoles, for example, can be achieved through the reaction of alkynes with diazo compounds. nih.gov While many protocols exist for this transformation, the use of a silyl-protected propiolic acid derivative allows for the introduction of a carboxylic acid handle into the final pyrazole structure, which can be used for further functionalization.

Precursor in the Synthesis of Biologically Relevant Scaffolds (Non-Clinical)

The structural motifs present in this compound are highly relevant for the construction of non-clinical, biologically important scaffolds, particularly in peptide and peptidomimetic chemistry. The alkyne and carboxylic acid groups allow for its incorporation into peptide chains or its use as a scaffold to attach different peptide fragments.

Research has demonstrated the development of tri-orthogonal scaffolds suitable for the solid-phase synthesis of three different peptides on a single molecular skeleton. researchgate.net A key component in the creation of these scaffolds is a derivative, 5-{[3-(Triethylsilyl)prop-2-yn-1-yl]carbamoyl}isophthalic acid, highlighting the direct utility of the 3-(triethylsilyl)propyne unit in building complex, multifunctional molecules for biological studies. researchgate.net These scaffolds enable the assembly of peptide libraries, which are valuable tools in drug discovery and chemical biology. researchgate.net

Furthermore, self-assembling peptides (SAPs) have emerged as important biomaterials for creating nanofiber hydrogel scaffolds used in tissue engineering and regenerative medicine. nih.gov The incorporation of alkynyl amino acids into peptide sequences allows for subsequent modification via click chemistry, and silyl-protected propiolic acid derivatives are essential reagents for creating these building blocks.

Utilization in Regioselective and Stereoselective Syntheses

The triethylsilyl group in this compound plays a crucial role in directing the regioselectivity and stereoselectivity of chemical reactions. In addition reactions across the carbon-carbon triple bond, the steric bulk and electronic effects of the silyl (B83357) group can influence the orientation of incoming reagents.

A key example is the hydrosilylation of propiolate esters. Studies on similar systems, such as propiolate esters with tris(trimethylsilyl)silane (B43935), have shown that the regioselectivity of the addition can be controlled by the choice of catalyst or Lewis acid. researchgate.net For example, reactions without a Lewis acid or in the presence of EtAlCl2 tend to yield β-silicon-substituted (Z)-alkenes, whereas using AlCl3 can favor the formation of α-silicon-substituted alkenes. researchgate.net This control over the position of the silyl group in the product is a powerful tool in synthesis.

Table 2: Regiocontrol in Hydrosilylation of Propiolate Esters

Catalyst / Lewis AcidPredominant Regioisomer
Noneβ-silyl (anti-Markovnikov)
EtAlCl₂ / Et₂AlClβ-silyl (anti-Markovnikov)
AlCl₃α-silyl (Markovnikov)

The silyl group can also exert stereochemical control. In Mukaiyama-type aldol reactions, large silyl groups have been shown to act as stereodirecting elements, allowing for high diastereoselectivity in the formation of polypropionate structures, which are common motifs in natural products. nih.gov This principle of silyl-governed stereocontrol is applicable to reactions involving this compound, where the bulky TES group can influence the facial selectivity of approaching reagents.

Introduction of Alkynyl Functionality into Organic Structures

One of the most important applications of this compound is as a stable, protected source of the propiolic acid unit for introduction into organic molecules, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orgresearchgate.net Terminal alkynes can be challenging to handle and can undergo undesired side reactions (homo-coupling). The triethylsilyl group masks the reactive terminal C-H bond, preventing these side reactions and allowing for clean coupling with aryl or vinyl halides. wikipedia.org

The typical reaction sequence involves:

Sonogashira Coupling: The aryl or vinyl halide is coupled with this compound (or its ester) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Desilylation: The triethylsilyl group is selectively removed from the coupled product, usually with a fluoride source or under basic conditions, to reveal the terminal alkyne. researchgate.net

This two-step process effectively installs an alkynyl group with a carboxylic acid functionality onto an aromatic or vinylic core. This strategy is widely used in the synthesis of pharmaceuticals, organic materials, and complex natural products. researchgate.netnih.gov The use of a protected alkyne like this compound is often more practical than using propiolic acid directly, which can be prone to decarboxylation or polymerization under coupling conditions. rsc.org

Contributions to the Synthesis of Complex Natural Products and Analogues

While specific examples detailing the use of this compound in the completed total synthesis of a complex natural product are not prominently featured in the literature, its role as a synthetic tool is implicit through the strategies it enables. The introduction of a protected three-carbon chain with dual functionality (alkyne and carboxylic acid) is a common tactic in the retrosynthetic analysis of many natural products. nih.gov

The functionalities offered by this reagent are critical for building blocks found in various natural product classes:

Polyketides: The propionate unit is a fundamental building block. Stereoselective additions to the alkyne, guided by the silyl group, can establish key stereocenters. nih.gov

Alkaloids and Macrolides: Many complex heterocyclic and macrocyclic natural products are assembled using cross-coupling reactions. chim.it The ability to introduce a functionalized alkyne via Sonogashira coupling for subsequent cyclization or elaboration is a powerful strategy.

The use of silyl-protected alkynes is a well-established method in multi-step syntheses to ensure that the sensitive alkyne functionality survives various reaction conditions before it is needed for a key bond-forming step. Therefore, this compound represents a valuable, albeit often uncredited, tool in the synthetic chemist's arsenal for constructing such complex molecules.

Potential Applications in Polymer and Material Chemistry (Non-Biological)

The alkyne functionality of this compound makes it a highly valuable monomer and functionalization agent in materials science, particularly through its use in azide-alkyne cycloaddition, a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction allows for the efficient and specific covalent linking of molecules in a variety of contexts.

In polymer chemistry, silyl-protected terminal alkynes are often used because the unprotected terminal alkyne can interfere with certain polymerization methods, such as free-radical polymerization. wikipedia.orgblogspot.com The triethylsilyl group acts as a robust protecting group that can be removed after the polymer backbone has been formed, revealing a pendant alkyne ready for post-polymerization modification.

This strategy allows for the synthesis of well-defined functional polymers. For example, a polymer can be synthesized with pendant this compound units. After deprotection, the exposed alkynes can be "clicked" with azide-functionalized molecules, such as fluorescent dyes, cross-linking agents, or surface-grafting moieties. This approach has been explored for the modification of polymers like polydimethylsiloxanes (PDMS), creating new materials with tailored properties. rsc.org

Computational and Theoretical Studies on 3 Triethylsilyl Propiolic Acid

Electronic Structure and Bonding Analysis

The electronic structure of 3-(triethylsilyl)propiolic acid is fundamentally shaped by the interplay between the triethylsilyl group, the carbon-carbon triple bond (alkyne), and the carboxylic acid moiety. The silicon atom, being less electronegative than carbon, donates electron density to the adjacent alkyne, a phenomenon known as σ-π conjugation or hyperconjugation. This interaction influences the electron distribution across the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions. For related silyl-substituted compounds, NBO analysis has shown significant charge transfer from the Si-C σ bonds to the π* anti-bonding orbitals of the alkyne. This donation of electron density increases the electron richness of the triple bond, which in turn affects its reactivity and spectroscopic properties.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is primarily determined by the rotation around the C-C and Si-C single bonds. The bulky triethylsilyl group introduces significant steric hindrance, which plays a crucial role in dictating the preferred spatial arrangement of the molecule.

In solution and in the solid state, the carboxylic acid group can form strong intermolecular hydrogen bonds, leading to the formation of dimers. These dimers are characterized by a cyclic arrangement where the hydroxyl hydrogen of one molecule interacts with the carbonyl oxygen of another. Computational studies on similar carboxylic acids have quantified the energetic stability of these hydrogen-bonded dimers.

The orientation of the triethylsilyl group relative to the propiolic acid backbone is also a key conformational feature. While free rotation is possible, certain conformations will be energetically favored to minimize steric clashes between the ethyl groups and the rest of the molecule.

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of organic reactions. For reactions involving this compound, DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states.

For instance, in addition reactions to the alkyne, DFT can help predict the regioselectivity—whether an incoming reagent will add to the carbon atom closer to the silicon (α-position) or the carbon atom adjacent to the carboxylic acid (β-position). The electron-donating nature of the silyl (B83357) group generally directs electrophilic attack to the β-position.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models can predict the reactivity and selectivity of this compound in various organic transformations. By calculating the energies of different reaction pathways, chemists can anticipate the major products of a reaction under specific conditions.

For example, in cycloaddition reactions, the frontier molecular orbitals (HOMO and LUMO) of this compound, calculated using DFT, can be used to predict the feasibility and stereochemical outcome of the reaction. The energy and symmetry of these orbitals are key to understanding how the molecule will interact with other reagents.

Transition State Characterization in Key Reactions

The transition state is the highest energy point along a reaction coordinate and represents the bottleneck of a chemical transformation. Characterizing the geometry and energy of transition states is crucial for understanding reaction rates and mechanisms.

DFT calculations allow for the precise location and characterization of transition state structures for reactions involving this compound. For example, in the addition of a nucleophile to the alkyne, the transition state would involve the partial formation of a new bond to one of the sp-hybridized carbons and the simultaneous rehybridization of that carbon. The calculated energy of this transition state provides the activation energy barrier for the reaction, which is directly related to the reaction rate.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The classical synthesis of propiolic acids often involves the carboxylation of alkali metal acetylides, a process that can suffer from unsatisfactory yields. google.com Modern synthetic chemistry is increasingly driven by the principles of green chemistry, prioritizing methods that are safer, more efficient, and environmentally benign. frontiersin.org In this context, significant efforts are being directed toward developing sustainable routes to 3-(triethylsilyl)propiolic acid and its analogs.

A notable advancement is the development of metal-free catalytic systems for the C-silylation of terminal alkynes. researchgate.netacs.org One such protocol employs a quaternary ammonium (B1175870) pivalate (B1233124) catalyst with N,O-bis(silyl)acetamides serving as the silyl (B83357) source. acs.orgnih.gov This method proceeds under mild conditions and avoids the use of heavy metals, which are often toxic and difficult to remove from the final products. researchgate.netnih.gov Another green approach involves the direct dehydrogenative cross-coupling of a terminal alkyne with a hydrosilane, using a simple alkali-metal hydroxide (B78521) like NaOH or KOH as the catalyst. nih.gov This reaction is highly efficient, produces hydrogen gas as the only byproduct, and demonstrates excellent reactivity across a wide range of substrates. nih.gov

MethodCatalystReagentsKey Advantages
Carboxylate-Catalyzed Silylation Quaternary ammonium pivalateTerminal alkyne, N,O-bis(silyl)acetamideMetal-free, mild reaction conditions, high functional group tolerance. acs.orgnih.gov
Dehydrogenative Cross-Coupling Sodium or Potassium Hydroxide (NaOH/KOH)Terminal alkyne, HydrosilaneAtom-economical (H₂ byproduct), simple catalyst, high yields. nih.gov
Traditional Carboxylation NoneAlkali metal acetylide, Carbon Dioxide (CO₂)Foundational method, but often has lower yields. google.com

These innovative routes represent a significant step forward, offering more sustainable and economically viable pathways for the production of silyl-functionalized alkynes.

Exploration of Novel Catalytic Systems for Functionalization

Beyond its synthesis, the future of this compound chemistry lies in the discovery of novel catalytic systems to functionalize its core structure. The silyl-alkyne motif is a fertile ground for metal-catalyzed transformations that can build molecular complexity with high precision.

Gold catalysis has emerged as a powerful tool for activating alkynes. For instance, cationic gold catalysts can induce a tandem intramolecular allyl transfer reaction in alkynyl allyl silanes, generating stereodefined alkoxy vinyl silanes in a single, efficient step. nih.govacs.org Palladium catalysis is also at the forefront of this research. The silyl-Heck reaction, a modern variant of the classic Heck reaction, enables the direct conversion of alkenes into valuable vinyl silanes. nih.gov Furthermore, palladium catalysts facilitate the addition of two aryl groups from an arylboronic acid across the triple bond of silyl propiolate esters, providing a route to highly substituted β-trimethylsilyl-α,β-unsaturated esters. gelest.com Ruthenium catalysts have been shown to effect the hydroacylation of silylalkynes, leading to the formation of isomeric trimethylsilyl (B98337) dienol ethers. gelest.com The development of recyclable catalysts, such as sulfamic acid for hydrothiolation or silica-supported copper(I) for click reactions, also points toward more sustainable functionalization protocols for alkynes in general. nih.gov

Catalytic SystemMetalTransformationProduct Type
Intramolecular Allylation Gold (Au)Allyl transfer and alcoholysisAlkoxy vinyl silanes acs.org
Silyl-Heck Reaction Palladium (Pd)Reaction with alkenesVinyl silanes nih.gov
Di-arylation Palladium (Pd)Addition of arylboronic acidsTetrasubstituted olefins gelest.com
Hydroacylation Ruthenium (Ru)Addition of aldehydesDienol ethers gelest.com

These catalytic advancements unlock new pathways for elaborating the this compound scaffold into a diverse array of complex molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms is revolutionizing the way small molecules are produced. selvita.comnih.gov These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch processing. selvita.comnih.govrsc.org The synthesis of alkynes, which can sometimes involve exothermic reactions or the release of gases, is particularly well-suited for the controlled environment of flow reactors. nih.govrsc.org For example, a continuous flow approach for generating alkynes from isoxazolones was developed that overcomes the limitations of batch mode, such as variable yields and poor scalability. nih.gov Similarly, the synthesis of various functional molecules, including those with alkynyl substituents, has been successfully demonstrated in flow systems, often with significantly reduced reaction times. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotic handling of reagents with iterative reaction cycles, promise to accelerate the discovery of new molecules. nih.govsigmaaldrich.com These systems can perform sequential steps of coupling, deprotection, and purification in a fully automated fashion. researchgate.net Given that modules for common reactions like Suzuki couplings and silyl deprotection are already available for these platforms, it is conceivable that this compound could be used as a key building block in the automated, iterative synthesis of complex molecular libraries. sigmaaldrich.com This would dramatically increase the speed at which new derivatives can be created and tested for various applications.

Unexplored Reactivity Patterns and Synthetic Transformations

While the fundamental reactivity of alkynes is well-understood, the unique interplay of the silyl and carboxylic acid groups in this compound opens the door to unexplored reactivity patterns. The silyl group is not merely a protecting group; it actively influences the regioselectivity of reactions at the triple bond and can be transformed into other functionalities. nih.gov

Research has uncovered a variety of transformations for silyl alkynes. These include:

Three-component reactions: The reaction of methyl trimethylsilylpropiolate with an amine and an imine proceeds through a 1,4-silyl shift, demonstrating the ability of the silyl group to direct complex bond formations. gelest.com

Cycloaddition Reactions: Silylalkynoates can undergo silver-catalyzed cyclization with enynes to produce tetronic acid derivatives, which are valuable synthetic intermediates. gelest.com Silylalkynes also participate in Diels-Alder reactions and other cycloadditions to form aromatic rings and various heterocycles. nih.gov

Additions to the Triple Bond: The addition of reagents like trimethyliodosilane can proceed with high regioselectivity to form vinyl iodides, which are versatile substrates for cross-coupling reactions. gelest.com

Reactions at the Terminal Carbon: After selective desilylation, the resulting terminal alkyne can undergo a host of reactions, including aminomethylation or coupling with aldehydes. nih.govgelest.com

The continued exploration of these and other reaction pathways, including novel cycloadditions, multicomponent couplings, and cascade reactions, will undoubtedly expand the synthetic utility of this compound.

Applications in Advanced Organic Materials Design

The unique properties of organosilicon compounds make them highly attractive for applications in materials science. mdpi.com this compound is a promising precursor for the design of advanced organic and hybrid materials due to its combination of a polymerizable silicon moiety and a functionalizable organic core.

The triethylsilyl group can serve as a handle for creating silicon-based polymers like polysiloxanes or silsesquioxanes through hydrolysis and condensation reactions. mdpi.com These materials are known for their thermal stability and durability. Furthermore, the silane (B1218182) functionality allows the molecule to be grafted onto hydroxylated surfaces such as silica, glass, or zeolites. mdpi.com This surface modification can be used to create self-assembled monolayers (SAMs) or hybrid organic-inorganic materials with tailored properties, such as high adsorption activity for capturing metal ions. mdpi.com

The propiolic acid portion of the molecule provides a versatile point for further modification. It can be used in cross-coupling reactions, such as the Sonogashira coupling, to create conjugated enyne systems, which are important chromophores in optical and electronic materials. nih.govgelest.com By combining the robust, inorganic-like character of the silyl group with the tunable electronic properties of the conjugated organic backbone, researchers can design novel materials for applications in sensors, solar cells, and microelectronics. gelest.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.